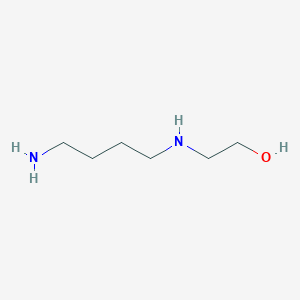

2-(4-Aminobutylamino)ethanol

Description

BenchChem offers high-quality 2-(4-Aminobutylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminobutylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminobutylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c7-3-1-2-4-8-5-6-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAOJVGLIUIDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332254 | |

| Record name | 2-(4-aminobutylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23563-86-2 | |

| Record name | 2-(4-aminobutylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Aminobutylamino)ethanol

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(4-Aminobutylamino)ethanol, a diamino alcohol with significant potential as a versatile building block in pharmaceutical and materials science applications. The document is structured to provide researchers, scientists, and drug development professionals with a robust framework, from theoretical retrosynthesis to practical analytical confirmation.

Strategic Approach to Synthesis: A Rationale

Given the absence of a widely established, single-step synthesis for 2-(4-Aminobutylamino)ethanol in readily available literature, a logical and efficient synthetic strategy must be devised. A retrosynthetic analysis points towards two primary, industrially scalable approaches: the reductive amination of an appropriate aldehyde with an amine, or the direct alkylation of a diamine with a suitable haloalcohol.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.[2] This one-pot reaction is often preferred due to its high efficiency and the availability of a wide range of reducing agents.[3]

Proposed Synthetic Pathway: Reductive Amination

The chosen synthetic route for 2-(4-Aminobutylamino)ethanol involves the reductive amination of 4-aminobutanal with ethanolamine. This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields associated with this type of reaction.

Caption: Synthetic workflow for 2-(4-Aminobutylamino)ethanol via reductive amination.

Experimental Protocol: Synthesis

Materials:

-

4-Aminobutanal diethyl acetal

-

Ethanolamine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Deprotection of 4-Aminobutanal Diethyl Acetal: In a round-bottom flask, dissolve 4-aminobutanal diethyl acetal in a 1 M aqueous solution of hydrochloric acid. Stir the mixture at room temperature for 2-3 hours to facilitate the hydrolysis of the acetal to the corresponding aldehyde. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Reductive Amination: Cool the reaction mixture containing 4-aminobutanal to 0°C in an ice bath. Add ethanolamine, followed by the slow, portion-wise addition of sodium borohydride. Maintain the temperature below 10°C during the addition.

-

Reaction Completion and Work-up: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases. Basify the mixture with 1 M sodium hydroxide until a pH of >12 is achieved. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2-(4-Aminobutylamino)ethanol is a polar and basic compound, which can make purification by standard silica gel chromatography challenging due to streaking.[5] A suitable method for purification is flash column chromatography using a polar, basic mobile phase, such as a gradient of dichloromethane:methanol with a small percentage of ammonium hydroxide (e.g., 90:10:1 DCM:MeOH:NH₄OH).[5] Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be an effective technique for purifying highly polar compounds.[6]

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-(4-Aminobutylamino)ethanol.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. 2-(4-Aminophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. biotage.com [biotage.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminobutyl)ethanolamine

Foreword: Navigating the Uncharted Territory of Novel Molecules

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a framework for both predicting and experimentally determining the key physicochemical properties of N-(4-aminobutyl)ethanolamine. By integrating theoretical predictions with detailed, field-proven experimental protocols, this document serves as a comprehensive resource for the characterization of this and other novel amino alcohols.

Structural and Predicted Physicochemical Profile

N-(4-aminobutyl)ethanolamine possesses a unique combination of functional groups that will dictate its physical and chemical behavior. The presence of two amine groups and a hydroxyl group suggests a high potential for hydrogen bonding, which will significantly influence properties like boiling point and solubility.

Chemical Structure:

Caption: Chemical structure of N-(4-aminobutyl)ethanolamine.

Due to the limited availability of experimental data for N-(4-aminobutyl)ethanolamine, we must initially rely on predictive models and comparisons with analogous compounds. Quantitative Structure-Property Relationship (QSPR) models, which correlate chemical structure with physical properties, can provide valuable estimations.[1]

Table 1: Predicted Physicochemical Properties of N-(4-aminobutyl)ethanolamine

| Property | Predicted Value | Rationale / Method of Estimation |

| Molecular Formula | C6H16N2O | Based on chemical structure |

| Molecular Weight | 132.20 g/mol | Calculated from the molecular formula |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on the high boiling points of similar amino alcohols and the presence of multiple hydrogen bond donors and acceptors. QSPR models for amines suggest a significant increase in boiling point with molecular weight and hydrogen bonding capability.[2][3] |

| Melting Point | < 25 °C | Likely a liquid at room temperature, a common characteristic of many N-alkylated ethanolamines.[4] |

| Solubility | Miscible in water; Soluble in polar organic solvents (e.g., ethanol, methanol); Sparingly soluble in nonpolar organic solvents (e.g., hexane). | The presence of multiple polar functional groups capable of hydrogen bonding suggests high aqueous solubility. Solubility in alcohols is also expected to be high.[5][6][7] |

| pKa1 (Primary Amine) | ~10.5 | Estimated based on the pKa of similar primary alkylamines. |

| pKa2 (Secondary Amine) | ~9.8 | Estimated based on the pKa of similar secondary amines, with a slight reduction due to the electron-withdrawing effect of the nearby hydroxyl group.[8][9][10] |

Experimental Determination of Physicochemical Properties

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-(4-aminobutyl)ethanolamine. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Determination of Boiling Point

Given the predicted high boiling point of N-(4-aminobutyl)ethanolamine, standard distillation at atmospheric pressure may not be ideal due to the potential for decomposition. Therefore, a reduced pressure distillation or a Thiele tube method is recommended.

Experimental Protocol: Boiling Point Determination using a Thiele Tube

This micro-scale method is advantageous as it requires a minimal amount of sample.

Caption: Experimental workflow for boiling point determination using a Thiele tube.[11]

Determination of Solubility

A qualitative and quantitative assessment of solubility in various solvents is crucial for formulation development.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

Caption: Workflow for determining the solubility of N-(4-aminobutyl)ethanolamine.[5][6]

Determination of pKa

The pKa values of the two amine groups are critical for understanding the ionization state of the molecule at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for determining pKa.

Experimental Protocol: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.[9][12]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule and confirms its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR will be invaluable for confirming the structure of N-(4-aminobutyl)ethanolamine.

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the carbons adjacent to the nitrogen and oxygen atoms. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts will be influenced by the electronegativity of the neighboring atoms.

-

¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

O-H stretch: A broad absorption is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H stretch: Absorptions in the 3300-3500 cm⁻¹ region are expected for the primary and secondary amine groups. Primary amines typically show two bands in this region.

-

C-N stretch: Absorptions in the 1000-1250 cm⁻¹ region will indicate the presence of the C-N bonds.

-

C-O stretch: An absorption in the 1050-1150 cm⁻¹ region will correspond to the C-O bond of the primary alcohol.[14][15]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of N-(4-aminobutyl)ethanolamine and can provide information about its fragmentation pattern, which can be used for structural elucidation. Electrospray ionization (ESI) in positive ion mode would be a suitable technique. The molecular ion peak [M+H]⁺ would be expected at m/z 133.2.[16][17]

Synthesis Considerations

The synthesis of N-(4-aminobutyl)ethanolamine can be approached through several routes. One common method for the preparation of N-alkylated ethanolamines is the reductive amination of ethanolamine with an appropriate aldehyde or ketone.[4][18] Alternatively, nucleophilic substitution of a haloalkane by ethanolamine can be employed.

Caption: Potential synthetic pathways for N-(4-aminobutyl)ethanolamine.

Conclusion

While direct experimental data for N-(4-aminobutyl)ethanolamine is sparse, a comprehensive physicochemical profile can be developed through a combination of predictive modeling and systematic experimental verification. This guide provides a robust framework for researchers to approach the characterization of this and other novel molecules. A thorough understanding of these fundamental properties is a critical first step in the journey of drug development, enabling informed decisions regarding formulation, delivery, and in vivo studies.

References

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

ChemRxiv. A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]

-

Semantic Scholar. Measurement of polyamine pKa values. [Link]

-

ResearchGate. Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS. [Link]

- Google Patents.

-

Dalal Institute. Applications of NMR Spectroscopy in the Detection of Carbocations. [Link]

-

University of California, Davis. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]

-

International Journal of Scientific & Engineering Research. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

-

Dummies. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

Worcester Polytechnic Institute. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

ResearchGate. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

-

PubChem. Ethanolamine-ethanol. [Link]

-

ACS Publications. Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. [Link]

- Google Patents.

-

PubMed. Measurement of polyamine pKa values. [Link]

-

PubMed. Simultaneous quantification of alkanolamines and their dehydrogenation products in aqueous samples using high-performance liquid chromatography with pre-column derivatization with 2,4-dinitrofluorobenzene. [Link]

-

Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]

- Google Patents. Synthesis method for N-substituted ethanolamine.

-

Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link]

-

ResearchGate. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. [Link]

-

YouTube. Interpreting ¹HNMR Spectra. [Link]

-

Environmental Science: Processes & Impacts. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. [Link]

-

ACS Publications. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]

-

MDPI. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

-

Linköping University Electronic Press. Mathematical Models for Physicochemical Properties of Different Amine-based Solvents in Post combustion CO2 Capture. [Link]

-

YouTube. spectroscopy infrared alcohols and amines. [Link]

-

Office of Scientific and Technical Information. Analysis of Ethanolamines: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

Semantic Scholar. The infrared absorption of amino acid side chains. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

PubMed. Synthesis of Ethanolamine and Its Regulation in Lemna paucicostata. [Link]

-

MDPI. Development of a Predictive Model for N-Dealkylation of Amine Contaminants Based on Machine Learning Methods. [Link]

-

ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

-

ResearchGate. Effect of alcohol on the solubility of amino acid in water. [Link]

-

PubMed. Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. [Link]

-

Organic Syntheses. 2-isopropylaminoethanol. [Link]

-

PubMed Central. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. [Link]

-

YouTube. ADMET Predictor Tutorial 5: Predicting pKa. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cmst.eu [cmst.eu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dalalinstitute.com [dalalinstitute.com]

- 14. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 16. researchgate.net [researchgate.net]

- 17. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

"spectroscopic data of 2-(4-Aminobutylamino)ethanol (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Aminobutylamino)ethanol

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 2-(4-Aminobutylamino)ethanol, a molecule of interest in various research and development applications. Due to the limited availability of a complete public spectroscopic dataset for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data from structurally analogous compounds. This predictive approach offers valuable insights for researchers and drug development professionals in identifying and characterizing this molecule.

Molecular Structure and Spectroscopic Overview

2-(4-Aminobutylamino)ethanol possesses a combination of functional groups—a primary amine, a secondary amine, and a primary alcohol—that give rise to distinct spectroscopic signatures. Understanding the arrangement of these groups is fundamental to interpreting the spectral data.

Figure 1: Chemical structure of 2-(4-Aminobutylamino)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 2-(4-Aminobutylamino)ethanol.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the protons on the butyl chain and the ethanolamine moiety. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |

| H on -OH and -NH | ~1.0 - 4.0 (broad) | Singlet | 4H | Protons on heteroatoms are often broad and their chemical shift is concentration and solvent dependent. |

| -CH₂-OH | ~3.65 | Triplet | 2H | Deshielded by the adjacent hydroxyl group. |

| -NH-CH₂- | ~2.75 | Triplet | 2H | Adjacent to a nitrogen and the -CH₂OH group. |

| -NH-CH₂- (butyl) | ~2.65 | Triplet | 2H | Adjacent to the secondary amine. |

| H₂N-CH₂- | ~2.70 | Triplet | 2H | Adjacent to the primary amine. |

| -CH₂- (internal, butyl) | ~1.50 | Multiplet | 4H | Shielded methylene groups in the middle of the butyl chain. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| -CH₂-OH | ~61 | Highly deshielded by the electronegative oxygen atom.[1][2] |

| -NH-CH₂- (ethanol) | ~52 | Adjacent to a nitrogen and the -CH₂OH group. |

| -NH-CH₂- (butyl) | ~50 | Adjacent to the secondary amine. |

| H₂N-CH₂- | ~42 | Adjacent to the primary amine. |

| -CH₂- (adjacent to H₂N-CH₂) | ~32 | Methylene group in the butyl chain. |

| -CH₂- (adjacent to -NH-CH₂) | ~28 | Methylene group in the butyl chain. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Aminobutylamino)ethanol in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts of labile protons (-OH, -NH).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300-600 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3400 - 3200 | O-H, N-H | Stretching | Broad, Strong |

| 2950 - 2850 | C-H | Stretching | Strong |

| 1650 - 1550 | N-H | Bending | Medium |

| 1470 - 1440 | C-H | Bending | Medium |

| 1250 - 1000 | C-N, C-O | Stretching | Strong |

The IR spectrum of 2-(4-Aminobutylamino)ethanol is expected to be dominated by a broad and strong absorption in the 3400-3200 cm⁻¹ region, corresponding to the overlapping O-H and N-H stretching vibrations.[3][4] Strong C-H stretching bands will be observed around 2900 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-N and C-O stretching vibrations, which are useful for confirming the identity of the compound.[5][6]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-(4-Aminobutylamino)ethanol is 132.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 132. The fragmentation pattern will be dominated by alpha-cleavage, which is the cleavage of the bond adjacent to a heteroatom (N or O).[7][8][9]

| m/z | Proposed Fragment Ion | Formation Pathway |

| 132 | [C₆H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 102 | [M - CH₂O]⁺ | Loss of formaldehyde from the ethanolamine moiety. |

| 87 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 74 | [H₂N(CH₂)₄]⁺ | Cleavage of the C-N bond in the butyl chain. |

| 56 | [C₄H₈]⁺ | Loss of ethanolamine.[10] |

| 44 | [CH₂=NHCH₂]⁺ | Alpha-cleavage within the butylamino group. |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage at the primary amine. |

The base peak is likely to be at m/z 30 or 44, resulting from the stable iminium ions formed through alpha-cleavage.

Figure 2: Predicted major fragmentation pathway for 2-(4-Aminobutylamino)ethanol in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids, a direct injection or a heated inlet system can be used.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of 2-(4-Aminobutylamino)ethanol. While experimental verification is essential, these predictions, grounded in established spectroscopic principles and data from analogous compounds, offer a valuable resource for researchers in the fields of chemistry and drug development. The detailed protocols also serve as a practical starting point for the experimental acquisition of this data.

References

-

Biological Magnetic Resonance Bank. Ethanolamine at BMRB (bmse000276). [Link]

-

ResearchGate. Full scan spectra and fragmentation patterns of ethanolamine and CME. [Link]

-

MDPI. Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. [Link]

-

ResearchGate. Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. The electrochemical and spectroscopic characterization of 1,4 and 1,8-aminoanthraquinone derivatives | Request PDF. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000149). [Link]

-

ResearchGate. NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine …. [Link]

-

PubMed. Infrared and Raman spectra of phosphatidyl-ethanolamine and related compounds. [Link]

-

Doc Brown's Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film. [Link]

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethanol fragmentation pattern. [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol. [Link]

-

mzCloud. Aminoethylethanolamine. [Link]

-

ResearchGate. Accurate ab initio spectroscopic studies of promising interstellar ethanolamine iminic precursors. [Link]

-

YouTube. IR Spectra of Methanol, Butanone, Isobutylamine and Ethyl Acetate (Urdu/Hindi/English). [Link]

-

Pharmacognosy Journal. GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]

-

PubChem. 2-(Aminoethyl)ethanolamine. [Link]

-

ResearchGate. Representative 1 H-NMR spectra: (i) n-anilino ethanol (ii).... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000149). [Link]

-

YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. [Link]

-

Semantic Scholar. Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. [Link]

-

ResearchGate. Temperature-dependent experimental IR spectra of ethanolamine ices. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-bromobutane. [Link]

-

MDPI. Non-Targeted Screening of Metabolites in Aqueous-Ethanol Extract from Spiraea hypericifolia (Rosaceae) Using LC-HRMS. [Link]

-

PubChem. Ethanolamine. [Link]

-

International Journal of Multidisciplinary Research and Development. Studying the composition of alcohols using IR spectroscopy. [Link]

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

PubChem. Benzylethanolamine. [Link]

-

ResearchGate. IR spectrum of pure MEA, and (inset) a ball-and-stick model of MEA[11]. [Link]

Sources

- 1. bmse000276 Ethanolamine at BMRB [bmrb.io]

- 2. hmdb.ca [hmdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. allsubjectjournal.com [allsubjectjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2-[(4-Aminopentyl)ethylamino]ethanol (CAS Number: 69559-11-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(4-Aminopentyl)ethylamino]ethanol (CAS No. 69559-11-1), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Hydroxychloroquine. This document delves into the compound's chemical structure, physicochemical properties, and detailed synthetic pathways. Furthermore, it offers insights into its primary applications in drug development, supported by established experimental protocols. Safety and handling procedures are also thoroughly addressed to ensure its proper use in a laboratory and manufacturing setting.

Introduction

2-[(4-Aminopentyl)ethylamino]ethanol, also known by synonyms such as Hydroxynovoldiamine and 5-(N-Ethyl-N-2-hydroxyethylamino)-2-pentylamine, is a bifunctional organic compound featuring both amine and alcohol functional groups.[1][2] Its unique structure, possessing primary and tertiary amine groups along with a hydroxyl moiety, imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.[3] The presence of these functional groups allows it to act as a nucleophile, a base, or a ligand, depending on the reaction conditions.[2][3] This versatility has led to its prominent role as a key intermediate in the pharmaceutical industry, particularly in the production of the widely used antimalarial and antirheumatic drug, Hydroxychloroquine.[4][5]

Chemical Structure and Identification

The molecular structure of 2-[(4-Aminopentyl)ethylamino]ethanol consists of a pentylamine backbone with an ethyl and a 2-hydroxyethyl substituent on one of the nitrogen atoms.

-

IUPAC Name: 2-[4-aminopentyl(ethyl)amino]ethanol[6]

-

CAS Number: 69559-11-1[6]

-

Molecular Formula: C₉H₂₂N₂O[6]

-

Molecular Weight: 174.28 g/mol [6]

-

SMILES: CCN(CCCC(C)N)CCO[6]

-

InChI Key: XUVXSSOPXQRCGL-UHFFFAOYSA-N[6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-[(4-Aminopentyl)ethylamino]ethanol is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [4][7] |

| Boiling Point | 263.6 °C at 760 mmHg | [4] |

| Density | 0.935 - 0.937 g/cm³ | [4] |

| Flash Point | 113.2 °C | [4] |

| Refractive Index | 1.470 | [4] |

| Solubility | Sparingly soluble in chloroform and methanol. The presence of the ethanol moiety allows for hydrogen bonding, enhancing its solubility in polar solvents like water. | [1] |

| Purity | Typically ≥97% - 98% | [4][7] |

Synthesis of 2-[(4-Aminopentyl)ethylamino]ethanol

A known synthetic route to 2-[(4-Aminopentyl)ethylamino]ethanol involves a multi-step process, which is a crucial part of the overall synthesis of Hydroxychloroquine.[1] A general overview of this synthesis is depicted in the following workflow diagram.

Caption: Synthetic pathway to 2-[(4-Aminopentyl)ethylamino]ethanol.

Experimental Protocol for Synthesis

The following is a representative, step-by-step methodology for the synthesis of 2-[(4-Aminopentyl)ethylamino]ethanol based on a continuous flow process described in the literature.[1]

Step 1: Synthesis of 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one

-

Combine 5-iodopentan-2-one and 2-(ethylamino)ethan-1-ol in a suitable solvent, such as tetrahydrofuran (THF), at room temperature.

-

Introduce the reaction mixture into a reactor coil at a controlled flow rate (e.g., 0.1 to 1.0 mL/min).

-

Maintain the temperature of the reactor coil between 70 to 90 °C.

-

Quench the reaction by passing the mixture through a packed bed reactor containing a suitable base, such as potassium carbonate, at a temperature of 85-100 °C.

Step 2: Conversion to (E)-5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one oxime

-

The output from Step 1, containing 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, is directly used in this step.

-

React the intermediate with an appropriate oximation reagent to form the corresponding oxime.

Step 3: Reduction to 2-[(4-Aminopentyl)ethylamino]ethanol

-

In a continuous stirred-tank reactor (CSTR), contact the (E)-5-[ethyl(2-hydroxyethyl)amino]pentan-2-one oxime with a suitable reduction catalyst, such as Raney nickel.

-

The reduction of the oxime yields the final product, 2-[(4-Aminopentyl)ethylamino]ethanol.

-

The product can then be purified using standard laboratory techniques such as distillation under reduced pressure.

Application in the Synthesis of Hydroxychloroquine

The primary and most significant application of 2-[(4-Aminopentyl)ethylamino]ethanol is as a key building block in the synthesis of Hydroxychloroquine, an important antimalarial and anti-inflammatory drug.[4][8]

The synthesis involves the condensation of 2-[(4-Aminopentyl)ethylamino]ethanol with 4,7-dichloroquinoline.

Caption: Synthesis of Hydroxychloroquine from 2-[(4-Aminopentyl)ethylamino]ethanol.

Experimental Protocol for Hydroxychloroquine Synthesis

The following protocol is a representative procedure for the synthesis of Hydroxychloroquine from 2-[(4-Aminopentyl)ethylamino]ethanol.[8][9]

-

To a mixture of 4,7-dichloroquinoline in a suitable solvent such as n-butanol, add calcium oxide, potassium iodide, tetrabutylammonium bromide, and 2-((4-aminopentyl)(ethyl)amino)ethanol at 25-30°C and stir for 15 minutes.

-

Heat the reaction mixture to 125-130°C and maintain stirring for approximately 70 hours.

-

Cool the mixture to 80-85°C and distill off the n-butanol.

-

Further cool the mixture to 50-55°C and add water.

-

After cooling to 25-30°C, adjust the pH to between 5.0 and 6.0 using hydrochloric acid.

-

Cool the mixture to 10-15°C and stir for 60 minutes.

-

Filter the precipitated solid and wash with water.

-

Add dichloromethane to the filtrate and adjust the pH to between 8.4 and 9.0 with a sodium hydroxide solution.

-

Separate the organic layer and distill to obtain the crude Hydroxychloroquine.

-

The crude product can be further purified by recrystallization from a suitable solvent like acetone.

Safety and Handling

2-[(4-Aminopentyl)ethylamino]ethanol is a hazardous chemical and requires careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE).[4]

Hazard Identification

The compound is classified with the following GHS hazards:[6]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H314: Causes severe skin burns and eye damage

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

-

H413: May cause long-lasting harmful effects to aquatic life

Precautionary Measures and First Aid

-

Handling: Do not handle until all safety precautions have been read and understood. Avoid breathing fumes, mist, spray, or vapors. Wear protective gloves, protective clothing, eye protection, and face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Keep the container tightly closed in a dark, cool, and well-ventilated place under an inert atmosphere. Store away from incompatible materials such as oxidizing agents.[4]

-

First Aid:

-

If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[10]

-

Fire-Fighting Measures

-

Suitable extinguishing media: Alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[4]

-

Fire hazard: Thermal decomposition generates carbon oxides and nitrogen oxides.[4]

Conclusion

2-[(4-Aminopentyl)ethylamino]ethanol (CAS 69559-11-1) is a fundamentally important chemical intermediate with a well-established role in the pharmaceutical industry. Its bifunctional nature allows for versatile applications in organic synthesis, most notably as a key precursor to Hydroxychloroquine. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development and in the manufacturing of life-saving medicines.

References

- High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine.

- 2-[4-(Amino-pentyl)-ethylamino]-ethanol. Mallak Specialties Pvt Ltd.

- CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol. CymitQuimica.

- 2-(4-Aminopentyl(ethyl)amino)ethanol. PubChem.

- Process for the preparation of 2-[[4-[(7-Chloro-4-quinolyl)amino] pentyl]ethylamino]ethanol sulphate. Technical Disclosure Commons. (2021-07-11).

- 2-((4-Aminopentyl)(ethyl)amino)ethanol. CymitQuimica.

- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)

- 2-(4-Aminopentyl(ethyl)amino)ethanol | 69559-11-1. ChemicalBook.

- 2-(4-Aminopentyl(ethyl)amino)ethanol (CAS No: 69559-11-1)

- Mastering Organic Synthesis with CAS 69559-11-1: A Versatile Chemical Intermedi

- 2-((4-Aminopentyl)(ethyl)amino)ethanol. AiFChem.

- 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR spectrum. ChemicalBook.

- Study of Manufacturing of Hydroxychloroquine. IJERA. (2022-04-04).

- High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. PMC. (2018-03-08).

-

2-{amino}ethan-1-ol. PubChem.

- P04-04: Toxicological evaluation of 2-(Methylsulfonyl)ethylamine (2-AEMS): genotoxicity, acute and 4-week oral toxicity studies in rats.

- QJ-0573 - Safety D

- High Quality 2- ((4-Aminopentyl) (ethyl)amino) Ethanol CAS No: 69559-11-1. (Self-published).

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

- -Synthetic route to chloroquine (3) and hydroxychloroquine (5) Slika 1... | Download Scientific Diagram.

- 2-((4-AMINOPENTYL)ETHYLAMINO)ETHANOL, (+/-)-. gsrs.

- 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum. ChemicalBook.

- mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.

Sources

- 1. US20200407321A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]

- 2. CAS 69559-11-1: 2-[(4-Aminopentyl)ethylamino]ethanol [cymitquimica.com]

- 3. (S)-2-((4-Aminopentyl)(ethyl)amino)ethanol | C9H22N2O | CID 11095130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[4-(Amino-pentyl)-Ethylamino]-Ethanol, C9H22N2O, 69559-11-1, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-Penthlamine [mallakchemicals.com]

- 5. apicule.com [apicule.com]

- 6. 2-(4-Aminopentyl(ethyl)amino)ethanol | C9H22N2O | CID 112288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-((4-Aminopentyl)(ethyl)amino)ethanol | CymitQuimica [cymitquimica.com]

- 8. tdcommons.org [tdcommons.org]

- 9. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Structural Elucidation of 2-(4-Aminobutylamino)ethanol

This whitepaper provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-(4-aminobutylamino)ethanol. The methodologies and analytical strategies detailed herein are designed to ensure scientific integrity and provide a robust framework for the unambiguous confirmation of the molecular structure of this and similar amino alcohol compounds.

Introduction

2-(4-Aminobutylamino)ethanol is a bifunctional organic molecule containing both a primary and a secondary amine, as well as a primary alcohol. This combination of functional groups imparts unique chemical properties, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is a critical first step in any research or development endeavor involving this molecule. This guide will walk through a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and authoritative approach to its structural characterization.

Molecular Structure Overview

The putative structure of 2-(4-aminobutylamino)ethanol is presented below. Our objective is to design a series of experiments that will confirm the connectivity of all atoms and the presence of all functional groups as depicted.

Structure: H₂N-(CH₂)₄-NH-(CH₂)₂-OH

Systematic Name: 2-((4-aminobutyl)amino)ethan-1-ol

Strategic Analytical Workflow

The structural elucidation of a novel or uncharacterized compound requires a multi-pronged approach where each analytical technique provides a unique piece of the structural puzzle. The data from these techniques, when taken together, should provide an unambiguous confirmation of the proposed structure. Our strategy involves a logical progression from basic functional group identification to detailed mapping of the carbon-hydrogen framework and, finally, confirmation of the molecular weight.

Caption: A strategic workflow for the structural elucidation of 2-(4-aminobutylamino)ethanol.

Part 1: Functional Group Identification and Empirical Formula

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is an excellent first-pass technique to identify the key functional groups present in the molecule. The presence of O-H and N-H bonds will give characteristic absorption bands.

Expected Observations:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadness resulting from hydrogen bonding.[1][2]

-

N-H Stretch: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching), while secondary amines (R₂-NH) show a single, weaker band in this region.[2][3] We expect to see a combination of these, likely overlapping with the O-H stretch.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the stretching of C-H bonds in the alkyl chains.[1]

-

N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.[3]

-

C-N Stretch: Aliphatic amines show C-N stretching vibrations in the 1020-1250 cm⁻¹ range.[3]

-

C-O Stretch: The C-O stretch of the primary alcohol should appear as a strong band in the 1050-1150 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the purified 2-(4-aminobutylamino)ethanol is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O.

-

Sample Scan: The sample spectrum is acquired by scanning from 4000 to 400 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Elemental Analysis

Causality: Elemental analysis will provide the empirical formula of the compound by determining the mass percentages of carbon, hydrogen, and nitrogen.

Expected Results for C₆H₁₆N₂O:

-

Carbon: 54.51%

-

Hydrogen: 12.20%

-

Nitrogen: 21.19%

-

Oxygen (by difference): 12.10%

Part 2: Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula. This is a crucial step to confirm the elemental composition suggested by elemental analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.

Expected Observations:

-

Molecular Formula: C₆H₁₆N₂O

-

Monoisotopic Mass: 132.1263 g/mol

-

Expected Ion (Positive ESI): [M+H]⁺ at m/z 133.1335

Experimental Protocol: ESI-HRMS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or water with 0.1% formic acid to promote protonation.

-

Infusion: The sample solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

-

Mass Analysis: The ions are guided into the mass analyzer, and their mass-to-charge ratio is measured with high accuracy.

-

Formula Determination: The accurate mass is used to generate a list of possible elemental compositions, which is then narrowed down using the results from elemental analysis and other spectroscopic data.

Part 3: Detailed Structural Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4][5] A combination of 1D and 2D NMR experiments will be used to map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy

Causality: ¹H NMR provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5][6]

Predicted ¹H NMR Data (in D₂O to exchange labile protons):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | t | 2H | -CH₂-OH |

| ~2.9 | t | 2H | -NH-CH₂- |

| ~2.7 | t | 2H | -NH-CH₂- |

| ~2.6 | t | 2H | H₂N-CH₂- |

| ~1.6 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

Note: In a non-deuterated solvent like CDCl₃, the -OH and -NH protons would be visible as broad singlets.

¹³C NMR and DEPT Spectroscopy

Causality: ¹³C NMR reveals the number of unique carbon environments.[5] Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | DEPT-135 | Assignment |

| ~60 | Positive | -CH₂-OH |

| ~50 | Positive | -NH-CH₂- |

| ~48 | Positive | -NH-CH₂- |

| ~40 | Positive | H₂N-CH₂- |

| ~30 | Positive | -CH₂- |

| ~28 | Positive | -CH₂- |

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Causality: 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting molecular fragments.

Caption: Key 2D NMR correlations for confirming the structure of 2-(4-aminobutylamino)ethanol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

-

¹H NMR: A standard proton NMR spectrum is acquired.

-

¹³C NMR & DEPT: A ¹³C spectrum is acquired, followed by DEPT-90 and DEPT-135 experiments.

-

2D NMR: COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.

-

Data Analysis: The spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to establish the connectivity of the molecule.

Conclusion

By systematically applying the analytical techniques outlined in this guide—FTIR, elemental analysis, high-resolution mass spectrometry, and a suite of 1D and 2D NMR experiments—a complete and unambiguous structural elucidation of 2-(4-aminobutylamino)ethanol can be achieved. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research, development, or application of this versatile molecule.

References

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

IR: amines. (n.d.). University of Calgary. [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies. [Link]

-

Infrared Spectroscopy. (2023, September 20). In Organic Chemistry. OpenStax. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6). ResearchGate. [Link]

-

Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

Sources

- 1. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of N-substituted Alkanolamines, with a Focus on N-(4-aminobutyl)ethanolamine Analogs

Foreword: In the landscape of pharmaceutical and industrial chemistry, N-substituted alkanolamines represent a class of compounds with significant utility, prized for their unique combination of amine and alcohol functionalities. This guide addresses the critical physicochemical characteristics of these molecules, specifically their solubility and stability. While the primary topic of interest is N-(4-aminobutyl)ethanolamine, publicly available, in-depth data for this specific molecule is scarce. Therefore, this whitepaper will leverage comprehensive data from its close structural analog, N-(2-aminoethyl)ethanolamine (AEEA) , supplemented with foundational principles from the parent molecule, Ethanolamine (MEA) . This approach provides a robust, scientifically-grounded framework for researchers to anticipate the behavior of N-(4-aminobutyl)ethanolamine and to design appropriate handling, formulation, and analytical strategies.

Introduction to N-substituted Alkanolamines

N-substituted alkanolamines are bifunctional molecules containing both hydroxyl (-OH) and amino (-NRH or -NR₂) groups. This dual functionality imparts a unique set of properties, including high polarity, hydrogen bonding capability, and basicity. These characteristics make them valuable as pH modifiers, intermediates in the synthesis of pharmaceuticals and surfactants, and agents in industrial applications such as gas sweetening to remove acidic gases like CO₂ and H₂S.[1][2]

The stability and solubility of these compounds are paramount concerns in drug development and manufacturing. A comprehensive understanding of these properties is essential for:

-

Formulation Development: Ensuring the compound remains dissolved and stable in the final drug product.

-

Process Chemistry: Defining appropriate solvents and reaction conditions.

-

Analytical Method Development: Creating reliable methods for quantification and impurity profiling.

-

Safety and Handling: Establishing safe storage and handling procedures to prevent degradation and ensure personnel safety.

This guide provides a detailed exploration of these factors, using AEEA as a primary exemplar to build a predictive model for the behavior of related structures.

Physicochemical Profile: N-(2-aminoethyl)ethanolamine (AEEA)

AEEA (CAS No. 111-41-1) is a representative N-substituted alkanolamine that contains a primary amine, a secondary amine, and a primary alcohol group. Its structure provides an excellent basis for understanding how these functional groups dictate physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₁₂N₂O | [3] |

| Molecular Weight | 104.15 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Mildly ammoniacal | [3] |

| Boiling Point | ~238-240 °C (460-464 °F) | [3] |

| Density | 1.028 g/mL at 25 °C (77 °F) | [3] |

| pKa | 7.21 | [3] |

| Water Solubility | Miscible (≥ 100 mg/mL) | [3] |

| Hygroscopicity | Hygroscopic | [3] |

Causality Behind Properties: The presence of multiple hydrogen bond donors (N-H from both amines, O-H from the alcohol) and acceptors (N atoms, O atom) is the primary driver for its high boiling point and complete miscibility in water.[3][4] The two amine groups give it a distinct pKa value, indicating it will exist in protonated and neutral forms in environmental and physiological media.[3]

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and formulation feasibility. The structural features of AEEA provide a clear roadmap to its solubility characteristics.

Aqueous Solubility

AEEA is miscible with water in all proportions.[3] This exceptional aqueous solubility is attributed to the extensive hydrogen bonding network it can form with water molecules via its hydroxyl and amino groups.

The pH of the aqueous medium plays a crucial role. As amines, the nitrogen atoms of AEEA are basic and will be protonated in acidic to neutral solutions. This protonation to form a cationic species generally enhances aqueous solubility.

Organic Solvent Solubility

Drawing parallels with the parent molecule, ethanolamine, AEEA is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone.[1][5] Its solubility is predicted to be lower in non-polar solvents such as heptane or hexane and only slight in ethers or chlorinated hydrocarbons.[5][6] This is a direct consequence of the molecule's high polarity.

Protocol: Kinetic Aqueous Solubility Assessment

This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound like AEEA in an aqueous buffer, a common requirement in early drug discovery.

Objective: To determine the concentration of a compound that remains in solution after precipitation from a DMSO stock into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Sample Preparation:

-

Dispense 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, into each well of a 96-well microplate.

-

Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake vigorously at room temperature for 2 hours.

-

-

Equilibration and Separation:

-

Allow the plate to stand at room temperature for an additional 22 hours to allow for precipitation to reach equilibrium.

-

Centrifuge the plate at 3000 x g for 20 minutes to pellet any precipitated material.

-

-

Quantification:

-

Carefully transfer 100 µL of the supernatant to a new 96-well plate.

-

Prepare a standard curve of the compound in a 50:50 mixture of PBS:Acetonitrile.

-

Analyze the supernatant and standards by LC-MS/MS to determine the concentration of the compound remaining in solution.

-

Self-Validating System: The inclusion of a standard curve in a solvent system designed to ensure complete dissolution (50:50 PBS:ACN) provides an absolute reference for quantification. The 24-hour incubation period is a standard compromise to approximate thermodynamic equilibrium in a kinetic screen.

Caption: Workflow for Kinetic Solubility Assessment.

Chemical Stability and Degradation Pathways

The stability of N-substituted alkanolamines is a critical parameter, as degradation can lead to loss of potency, formation of toxic impurities, and changes in physical properties.

General Stability and Incompatibilities

Under recommended storage conditions (cool, dry, inert atmosphere), AEEA is a stable compound.[7] However, its reactivity makes it susceptible to degradation under specific conditions.

-

Strong Oxidizing Agents & Acids: The amine groups are basic and will react exothermically with strong acids. They are also susceptible to oxidation.[7][8]

-

Atmospheric CO₂: AEEA can react with carbon dioxide from the air to form carbamate salts. These solid precipitates can cause issues in industrial settings, such as plugging lines.[7]

-

Elevated Temperatures: Thermal decomposition can occur at high temperatures.[7] This is a major concern in applications like CO₂ capture, which involves temperature swings for amine regeneration.[9]

-

Certain Metals: Heating above 60°C in the presence of aluminum can lead to corrosion and the generation of flammable hydrogen gas.[7] Copper and brass should also be avoided.[10]

Degradation Pathways

Amine degradation is a significant issue in industrial applications and a key consideration for pharmaceutical stability.[11][12]

-

Thermal Degradation (in the presence of CO₂): This is one of the most studied degradation scenarios. In the absence of CO₂, AEEA is relatively stable, but in its presence, it is very unstable.[12] The degradation proceeds through complex reaction pathways, often involving the formation of cyclic compounds. For instance, an internal cyclization of an AEEA carbamate can generate N-(2-hydroxyethyl)-2-imidazolidinone (HEIA).[11][13] Other products can include various piperazine derivatives.[12]

-

Oxidative Degradation: The presence of oxygen, especially when combined with heat or trace metal catalysts, can lead to oxidative degradation. This process can generate a variety of byproducts, including small organic acids (formate, acetate), ammonia, and more complex structures resulting from fragmentation and recombination.[11][14]

Caption: Simplified Degradation Pathways of AEEA.

Protocol: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and degradation pathways to develop a stability-indicating analytical method.

Methodology:

-

Solution Preparation: Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water).

-

Stress Conditions: Expose aliquots of the solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Heat the solution at 80°C for 48 hours.

-

Photolytic Stress: Expose the solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

-

-

Sample Quenching: After the exposure period, neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a high-resolution LC-MS/MS method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify peaks that have grown or newly appeared. Use the high-resolution mass spectrometry data to propose elemental compositions and structures for the degradation products.

Expertise & Causality: This multi-condition approach is critical because different degradation pathways are triggered by different stressors. Acid/base hydrolysis tests for lability to pH extremes, oxidation tests for sensitivity to reactive oxygen species, and thermal/photolytic tests for energy-induced degradation. This comprehensive screen is the foundation for developing a robust, stability-indicating method as required by regulatory agencies.

Analytical Methodologies for Quantification

The quantitative analysis of ethanolamines presents challenges due to their polarity and sometimes poor chromatographic behavior.[15] However, modern analytical techniques have overcome these hurdles.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common technique. Due to the lack of a strong chromophore, UV detection can be challenging without derivatization.[15] Reagents like 1-naphthylisothiocyanate (NITC) can be used to create a derivative with strong UV absorbance, improving sensitivity.[15] Mixed-mode chromatography, which combines reverse-phase and ion-exchange properties, is also a powerful tool for retaining and separating polar amines.[16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of ethanolamines in complex matrices.[17][18] It does not require derivatization and can achieve very low limits of quantification (in the ng/mL to pg/mL range).[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective for identifying and quantifying volatile degradation products.[11][12] While some methods may require derivatization to improve volatility and peak shape, modern columns and techniques can allow for direct analysis.[19]

Protocol: Quantification of AEEA in an Aqueous Matrix by LC-MS/MS

Objective: To accurately quantify the concentration of AEEA in a solution using a sensitive and selective LC-MS/MS method.

Methodology:

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for retaining polar compounds.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute the polar analyte.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for AEEA (one for quantification, one for confirmation). The precursor ion would be the protonated molecule [M+H]⁺.

-

-

Sample Preparation:

-

Prepare a calibration curve by spiking known concentrations of an AEEA reference standard into the same matrix as the samples (e.g., PBS buffer).

-

Dilute unknown samples to fall within the range of the calibration curve.

-

-

Analysis: Inject the standards and samples, and integrate the peak areas for the AEEA MRM transitions. Construct a linear regression curve from the standards and use it to calculate the concentration of the unknown samples.

Recommended Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of N-substituted alkanolamines.

-

Storage Containers: Use containers made of Type 316L or 304L stainless steel or high-density polyethylene (HDPE).[20] Avoid mild steel if discoloration is a concern, and strictly avoid aluminum, especially at elevated temperatures.[20]

-

Atmosphere: For long-term color stability and to prevent degradation, store under an inert atmosphere (e.g., nitrogen or argon).[8][21] This minimizes contact with both oxygen and atmospheric CO₂.

-

Conditions: Keep containers tightly closed in a cool, dry, and well-ventilated area.[8][21][22] Protect from direct sunlight and sources of ignition.[21]

-

Hygroscopicity: The material is hygroscopic; therefore, measures must be taken to avoid moisture absorption, which can accelerate corrosion.[3][21][22]

-

Shelf Life: Under proper storage in unopened containers, ethanolamines can have a shelf life of 24 months, after which re-evaluation of quality is recommended.[21]

Conclusion

References

-

American Chemical Society. (2021). Ethanolamine. [Link]

-

ChemBK. (n.d.). Ethanolamine. [Link]

-

Sciencemadness Wiki. (2020). Ethanolamine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8112, N-(2-Hydroxyethyl)ethylenediamine. [Link]

-

Wikipedia. (n.d.). Ethanolamine. [Link]

-

Wikipedia. (n.d.). N-Methylethanolamine. [Link]

-

Solubility of Things. (n.d.). Ethanolamine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700, Ethanolamine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87642279, Ethanolamine-ethanol. [Link]

-

Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. [Link]

-

ResearchGate. (2018). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS. [Link]

-

Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. [Link]

-

Ma'mun, S., & Svendsen, H. F. (2009). Solubility of N₂O in Aqueous Monoethanolamine and 2-(2-Aminoethyl-amino)ethanol Solutions from 298 to 343K. ResearchGate. [Link]

-

Occupational Safety and Health Administration. (n.d.). Ethanolamine (OSHA Method PV2111). [Link]

-

ACS Figshare. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. [Link]

- Google Patents. (2024).

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine. [Link]

-

Defense Technical Information Center. (1982). A REVIEW OF MONOETHANOLAMINE CHEMISTRY. [Link]

-

ResearchGate. (2018). Degradation Pathways for Monoethanolamine in a CO₂ Capture Facility. [Link]

-

Regulations.gov. (n.d.). Product Safety Assessment: Aminoethylethanolamine (AEEA). [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethanolamine. [Link]

-

ResearchGate. (2017). (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. [Link]

-

ResearchGate. (2018). Understanding 2-Ethanolamine Degradation in Postcombustion CO2 Capture | Request PDF. [Link]

-

National Institutes of Health. (2023). Structural Features of Monoethanolamine Aqueous Solutions with Various Compositions: A Combined Experimental and Theoretical Study Using Vibrational Spectroscopy. [Link]

Sources

- 1. acs.org [acs.org]

- 2. nouryon.com [nouryon.com]

- 3. N-(2-Hydroxyethyl)ethylenediamine | C4H12N2O | CID 8112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethanolamine - Sciencemadness Wiki [sciencemadness.org]

- 6. chembk.com [chembk.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. fishersci.com [fishersci.com]

- 9. Structural Features of Monoethanolamine Aqueous Solutions with Various Compositions: A Combined Experimental and Theoretical Study Using Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. acs.figshare.com [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. osha.gov [osha.gov]

- 16. helixchrom.com [helixchrom.com]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. CN118067889A - Method for determining ethanolamine substances by gas chromatography-mass spectrometry - Google Patents [patents.google.com]

- 20. chempoint.com [chempoint.com]

- 21. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 22. carlroth.com:443 [carlroth.com:443]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2-(4-Aminobutylamino)ethanol

This technical guide provides an in-depth examination of the thermal stability and decomposition profile of 2-(4-Aminobutylamino)ethanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard protocol, offering a predictive analysis grounded in the principles of physical organic chemistry and thermal analysis. We will explore the causality behind experimental design, establish a self-validating methodology, and interpret the anticipated results to fully characterize this bifunctional molecule.

Introduction: The Significance of Thermal Stability

2-(4-Aminobutylamino)ethanol is a molecule of interest due to its unique structure, incorporating a primary amine, a secondary amine, and a primary alcohol. This combination of functional groups makes it a versatile building block in the synthesis of novel polymers, pharmaceutical intermediates, and corrosion inhibitors. For any of these applications, understanding the material's thermal stability is paramount. Thermogravimetric Analysis (TGA) is a fundamental technique for this purpose, providing critical data on decomposition temperatures, the presence of volatiles, and the overall thermal robustness of the compound.[1]

This guide will establish a robust framework for conducting TGA on 2-(4-Aminobutylamino)ethanol, predict its decomposition pathway based on the thermal behavior of analogous structures, and provide a detailed protocol for achieving reproducible, high-quality data.

Foundational Principles: Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] The instrument, a thermogravimetric analyzer, consists of a precision balance with a sample pan located inside a furnace.[2] As the sample is heated, its mass may change due to processes like decomposition, evaporation, or oxidation.[3]

The output of a TGA experiment is a TGA curve, which plots mass percentage versus temperature. A downward step in the curve indicates a mass loss event. To enhance the interpretation of these events, the first derivative of the TGA curve is often calculated. This is known as the Derivative Thermogravimetry (DTG) curve, which plots the rate of mass loss against temperature.[4] Each mass loss event on the TGA curve corresponds to a peak on the DTG curve, with the peak temperature (T_peak) representing the point of the maximum rate of decomposition for that specific step.[5] This is invaluable for separating overlapping decomposition events that might appear as a single, drawn-out slope on the TGA curve.[4]

Predicted Thermal Decomposition Profile of 2-(4-Aminobutylamino)ethanol

In the absence of specific experimental data for 2-(4-Aminobutylamino)ethanol, we can construct a hypothetical decomposition profile based on the known thermal behavior of its constituent functional groups: an ethanolamine moiety and a diaminobutane-like chain. The decomposition is anticipated to occur in distinct, albeit potentially overlapping, stages.

Molecular Structure: HO-CH₂-CH₂-NH-CH₂-CH₂-CH₂-CH₂-NH₂

-

Stage 1: Initial Volatilization & Weak Bond Cleavage (Anticipated Range: 100-250°C) The initial mass loss is expected to be dominated by the cleavage of the C-N bond within the butyl chain and the C-O bond of the alcohol. The primary and secondary amines, along with the hydroxyl group, introduce polarity and hydrogen bonding, but the aliphatic backbone provides flexibility. The decomposition of pure monoethanolamine (MEA) has been shown to begin at approximately 89.7°C.[6] Given the higher molecular weight of our target molecule, the onset temperature is predicted to be slightly higher. This stage will likely involve the release of ammonia (NH₃), water (H₂O), and smaller hydrocarbon fragments.

-